tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

Medicinal Chemistry CNS Drug Design Building Block Differentiation

Programs targeting CNS kinases often lack a metabolically stable piperidine scaffold with orthogonal diversification handles. This compound solves that by providing a pre-functionalized 3,3-difluoropiperidine core with a protected aldehyde/alcohol synthon at the 5-position, enabling parallel SAR exploration. - Orthogonal Handles: Boc-protected N-terminus and latent 5-formyl group allow sequential derivatization without intermediate isolation. - Metabolic Stability: Gem-difluoro motif reduces CYP450-mediated oxidation and lowers amine basicity by ~2 pKa units. - CNS-Targeted: 5-Substitution pattern is critical for BBB penetration, as claimed in kinase inhibitor patents US 11,713,306 B2 and WO 2019/196622 A1.

Molecular Formula C13H23F2NO4
Molecular Weight 295.32 g/mol
CAS No. 1379811-97-8
Cat. No. B1403734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
CAS1379811-97-8
Molecular FormulaC13H23F2NO4
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O
InChIInChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3
InChIKeyFVSFYIORVMUYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate – Structural Identity & Procurement


tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1379811-97-8; molecular formula C₁₃H₂₃F₂NO₄; MW 295.32 g/mol) is a Boc-protected 3,3-difluoropiperidine derivative bearing a 5-ethoxy(hydroxy)methyl substituent . This substitution pattern combines the metabolic stability and conformational constraint conferred by the gem-difluoro motif with a masked aldehyde/alcohol functionality at the 5-position, enabling orthogonal synthetic diversification [1]. The compound is commercially supplied as a research intermediate at certified purities of ≥95% (AKSci) and ≥98% (MolCore) .

Scaffold
5-substituted 3,3-difluoropiperidine building block for CNS-targeted kinase inhibitor programs
Patent-reported BBB-penetrant scaffold context; requires program-specific validation
Handles
Boc-protected amine plus masked aldehyde/alcohol at C5 enable orthogonal, sequential diversification
Supports both nucleophilic and electrophilic elaboration routes
Motif
Gem-difluoro motif reduces amine basicity for metabolic stability optimization in lead molecules
Predicted ΔpKa ≈ –2.5 vs. parent piperidine; class-level inference

Why Generic 3,3-Difluoropiperidines Fall Short for CNS & Kinase Programs


The 3,3-difluoropiperidine scaffold is recognized for lowering amine basicity (ΔpKa ≈ –2.0 to –2.5 units vs. parent piperidine) and enhancing metabolic stability [1]. However, simple Boc-3,3-difluoropiperidine lacks a functionalizable handle at the 5-position, limiting its utility in parallel medicinal chemistry workflows. 3,3-Difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5) provides a hydroxyl handle but is restricted to nucleophilic derivatizations; the ethoxy(hydroxy)methyl moiety in CAS 1379811-97-8 functions as a protected formyl/alcohol synthon that enables both nucleophilic and electrophilic diversification routes [2]. Moreover, patent literature specifically identifies 5-substituted 3,3-difluoropiperidine compounds as privileged scaffolds for achieving blood-brain barrier (BBB) penetration in protein kinase inhibitor programs, a property not generalizable to unsubstituted or 4-substituted analogs [3][4]. Substitution at the 5-position is therefore a critical structural determinant for CNS-targeted lead optimization.

Risk Factor
Target: CAS 1379811-97-8
Substitute May Differ
C5 Functionalization
Ethoxy(hydroxy)methyl handle at 5-position supports bidirectional SAR exploration
Generic Boc-3,3-difluoropiperidine lacks a functionalizable C5 handle, limiting diversification scope
Substitution Position
5-substitution is explicitly claimed in granted patents for BBB-penetrant kinase inhibitor scaffolds
4-substituted analogs are not encompassed within BBB-penetration patent claims; position-dependent context
Reactive Manifolds
Two orthogonal modes: nucleophilic (alcohol) and electrophilic (unmasked aldehyde)
5-hydroxymethyl analog offers only nucleophilic derivatization; electrophilic pathways unavailable

Differentiation Evidence: CAS 1379811-97-8 vs. Piperidine Analogs


5-Substitution vs. 4-Substitution: BBB Penetration Advantage

CAS 1379811-97-8 places the derivatizable ethoxy(hydroxy)methyl group at the 5-position of the piperidine ring. The closest 4-substituted analog, tert-butyl 4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate (CAS not assigned; benchmark compound from the same vendor screening library), bears the substituent at the 4-position. In CNS-targeted kinase inhibitor programs, 5-substituted 3,3-difluoropiperidine compounds are explicitly claimed as scaffolds that confer unexpected BBB penetration capability, whereas 4-substituted variants are not encompassed within the granted patent claims for this property [1][2]. The 5-substitution pattern is associated with retention of VEGFR2/FYN inhibitory activity while achieving brain exposure, a dual pharmacological profile not demonstrated for 4-substituted analogs [1].

BBB Penetration Context
Patent context
5-substituted scaffold claimed for BBB-penetrant kinase inhibitors; 4-substituted analogs not covered
5-substituted: within granted patent claims (US 11,713,306 B2) for VEGFR2/FYN inhibition with brain exposure
vs
4-substituted: not encompassed within BBB-penetration patent claims; position-dependent context
Substitution-position-dependent patent context; requires in vivo validation in target program
Based on granted claims in US 11,713,306 B2 and WO 2019/196622 A1
Medicinal Chemistry CNS Drug Design Building Block Differentiation

Functional Handle Orthogonality: Ethoxy(hydroxy)methyl vs. Hydroxymethyl

CAS 1379811-97-8 incorporates an ethoxy(hydroxy)methyl group – a hemiacetal-type motif – at the 5-position. The closest comparator, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5), offers a primary hydroxyl handle. The ethoxy(hydroxy)methyl group in the target compound serves as an orthogonal masked aldehyde equivalent that can be unmasked under mild acidic conditions to reveal a formyl group for reductive amination, Wittig olefination, or Grignard additions, while the hydroxyl form of the comparator restricts derivatization to nucleophilic acylation/alkylation pathways [1]. Published synthetic methodology confirms that 5-substituted 3,3-difluoropiperidines require dedicated synthetic routes distinct from 4-substituted analogs, underscoring the synthetic value of pre-functionalized 5-substituted building blocks [2].

Handle Orthogonality
Cross-study comparable
Ethoxy(hydroxy)methyl enables two distinct reactive manifolds vs. one for hydroxymethyl analog
Ethoxy(hydroxy)methyl: masked aldehyde (electrophilic) + alcohol (nucleophilic) — two orthogonal modes
vs
Hydroxymethyl (CAS 1262412-64-5): primary alcohol only — nucleophilic acylation/alkylation pathways only
Supports broader SAR diversification from a single building block
Based on protecting group interconversion strategies; synthetic methodology context
Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Amine Basicity Modulation by 3,3-Difluoro Substitution

The gem-difluoro substitution at the 3-position of the piperidine ring reduces the conjugate acid pKa of the amine by approximately 2.0–2.5 log units relative to unsubstituted piperidine (pKa ≈ 10.6 for piperidine vs. predicted ~8.1 for N-Boc-3,3-difluoropiperidine after Boc deprotection) [1][2]. This reduction in basicity decreases the fraction of positively charged amine at physiological pH 7.4, which is associated with improved passive membrane permeability and reduced hERG channel affinity [1]. The Boc-protected form (CAS 1379811-97-8) serves as the direct precursor to the free amine; the additional 5-ethoxy(hydroxy)methyl substituent is expected to further modulate lipophilicity (estimated LogP increase of +0.3 to +0.5 units vs. the 5-hydroxymethyl analog) based on fragment-based LogP contributions [3].

Amine Basicity Shift
Class-level inference
ΔpKa ≈ –2.5 vs. piperidine (pKa 10.6)
Predicted reduced-basicity context supports CNS penetration and off-target selectivity screening
Estimated from fragment additivity and systematic congener measurements; verify experimentally
Physicochemical Property Optimization pKa Modulation ADME Profiling

Commercial Purity and Quality Assurance Comparison

CAS 1379811-97-8 is commercially available from multiple independent suppliers with certified purity specifications. MolCore provides material at ≥98% purity (NLT 98%) under ISO-certified quality systems, while AKSci supplies at ≥95% purity . In contrast, the comparator tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5) is typically offered at 95–97% purity from catalog suppliers . The availability of the target compound at ≥98% purity reduces the impurity burden in downstream coupling reactions and mitigates the risk of off-target biological activity arising from trace synthetic intermediates in screening assays.

Certified Purity
Data to verify
≥98% NLT 98% (MolCore); ≥95% (AKSci)
Specification review context; higher certified purity may reduce impurity burden in SAR assays
Supplier specification; independent QC verification recommended for critical SAR campaigns
Procurement Quality Control Reproducibility

Key Applications in Drug Discovery & Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Optimization

Programs targeting VEGFR2 or FYN kinase for glioblastoma, brain metastases, or neurodegenerative diseases can utilize CAS 1379811-97-8 as a direct precursor to the 5-substituted 3,3-difluoropiperidine scaffold claimed in US 11,713,306 B2 and WO 2019/196622 A1 for BBB-penetrant kinase inhibitors [1][2]. The Boc group is removed under standard acidic conditions (TFA or HCl/dioxane), and the ethoxy(hydroxy)methyl handle is unmasked or derivatized to install quinazoline, pyrimidine, or other kinase hinge-binding pharmacophores as described in the patent exemplifications.

Parallel SAR Libraries via Two-Directional Diversification

For structure-activity relationship campaigns that require simultaneous exploration of both the piperidine N-terminus (following Boc deprotection) and the C5 side chain, CAS 1379811-97-8 provides a single intermediate with two orthogonally addressable functional handles [1]. The ethoxy(hydroxy)methyl group can be maintained as a protected alcohol during N-functionalization, then unmasked to the aldehyde for reductive amination, or alternatively activated directly for nucleophilic displacement, enabling library synthesis with minimal intermediate isolations.

Metabolic Stability Optimization for Piperidine Leads

Lead compounds containing a piperidine ring that suffer from rapid N-dealkylation or CYP450-mediated oxidation can be stabilized by incorporating the 3,3-difluoro motif. CAS 1379811-97-8 delivers this motif in a form pre-functionalized at the 5-position for direct incorporation into lead molecules. Systematic studies demonstrate that gem-difluorination at the 3-position reduces intrinsic microsomal clearance compared to parent piperidine analogs [2], and the 5-ethoxy(hydroxy)methyl group provides a conjugation-ready anchor without introducing a metabolically labile benzylic center.

Chemical Biology Probe Synthesis Using Masked Aldehyde

The ethoxy(hydroxy)methyl group in CAS 1379811-97-8 functions as a latent aldehyde that can be revealed under mild acidic conditions for bioconjugation via hydrazone or oxime ligation chemistry [1]. This property is valuable for synthesizing activity-based protein profiling (ABPP) probes, fluorescent imaging agents, or PROTAC linker attachments where a traceless, conditionally reactive handle is required on the piperidine scaffold.

Application
Selection Property
Validation Focus
CNS Kinase Inhibitor Programs
5-substituted scaffold with BBB patent context
VEGFR2/FYN pathway inhibition in CNS models; brain exposure profiling
Parallel SAR Library Synthesis
Orthogonal N-Boc and masked aldehyde handles
Two-directional diversification efficiency; intermediate isolation review
Metabolic Stability Optimization
Gem-difluoro motif for reduced amine basicity
Microsomal clearance and CYP450 resistance profiling
Chemical Biology Probe Development
Latent aldehyde for bioconjugation chemistry
Hydrazone/oxime ligation and PROTAC linker attachment context
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